2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine 2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1512101-43-7
VCID: VC4879970
InChI: InChI=1S/C9H10Cl2N2/c1-9(2)4-3-5-6(9)12-8(11)13-7(5)10/h3-4H2,1-2H3
SMILES: CC1(CCC2=C1N=C(N=C2Cl)Cl)C
Molecular Formula: C9H10Cl2N2
Molecular Weight: 217.09

2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine

CAS No.: 1512101-43-7

Cat. No.: VC4879970

Molecular Formula: C9H10Cl2N2

Molecular Weight: 217.09

* For research use only. Not for human or veterinary use.

2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine - 1512101-43-7

Specification

CAS No. 1512101-43-7
Molecular Formula C9H10Cl2N2
Molecular Weight 217.09
IUPAC Name 2,4-dichloro-7,7-dimethyl-5,6-dihydrocyclopenta[d]pyrimidine
Standard InChI InChI=1S/C9H10Cl2N2/c1-9(2)4-3-5-6(9)12-8(11)13-7(5)10/h3-4H2,1-2H3
Standard InChI Key SNZVRPRZSBMBGV-UHFFFAOYSA-N
SMILES CC1(CCC2=C1N=C(N=C2Cl)Cl)C

Introduction

Overview of Key Findings

2,4-Dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine is a bicyclic heterocyclic compound characterized by a fused cyclopentane and pyrimidine ring system. While direct literature on this specific derivative remains limited, structural analogs such as 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 5466-43-3) provide foundational insights into its physicochemical properties, synthetic pathways, and potential applications . This report synthesizes available data from patents, chemical catalogs, and related research to construct a detailed profile of the compound, emphasizing its molecular architecture, reactivity, and hypothesized biological relevance.

Molecular Structure and Physicochemical Properties

The core structure of 2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine consists of a pyrimidine ring fused to a cyclopentane moiety, with chlorine substituents at positions 2 and 4 and two methyl groups at position 7. This arrangement confers unique steric and electronic properties, influencing its solubility, stability, and interaction with biological targets.

Comparative Physicochemical Data

While exact data for the 7,7-dimethyl variant is unavailable, the closely related 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 5466-43-3) offers a reference point:

  • Molecular Formula: C₇H₆Cl₂N₂

  • Molecular Weight: 189.04 g/mol

  • Melting Point: 77–79°C

  • CAS Registry: 5466-43-3

The addition of methyl groups at position 7 in the target compound likely increases molecular weight by 30.05 g/mol (C₂H₄) and alters melting behavior due to enhanced hydrophobicity.

Spectral Characteristics

Infrared (IR) and nuclear magnetic resonance (NMR) spectra for analogous compounds reveal:

  • IR: Strong absorption bands near 750 cm⁻¹ (C-Cl stretching) and 1600 cm⁻¹ (C=N pyrimidine ring) .

  • ¹H NMR: Signals for cyclopentane hydrogens appear as multiplets between δ 2.5–3.5 ppm, while pyrimidine protons resonate downfield at δ 8.0–9.0 ppm .

Synthetic Methodologies

The synthesis of cyclopenta[d]pyrimidine derivatives typically involves cyclocondensation or transition metal-catalyzed coupling reactions. A patent (CN111303162B) outlines a route to structurally related pyrrolo[2,3-d]pyrimidines, offering insights into adaptable strategies .

Key Synthetic Steps for Analogous Compounds

  • Coupling Reaction:

    • Reactants: 5-Bromo-2-chloro-N-cyclopentylpyrimidine-4-amine and acrylic acid.

    • Catalysts: NiCl₂ and CuI with triphenylphosphine as a ligand.

    • Conditions: 65°C in ethanol, yielding 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid (73.1% yield) .

  • Intramolecular Cyclization:

    • Solvent: N,N-Dimethylformamide (DMF).

    • Base: Potassium carbonate.

    • Outcome: Formation of a fused pyrrolo[2,3-d]pyrimidine core .

  • Oxidation:

    • Reagent: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ).

    • Result: Aromatization to the final heterocycle .

Hypothetical Synthesis of 2,4-Dichloro-7,7-Dimethyl Derivative

Adapting the above methodology:

  • Step 1: Introduce methyl groups via alkylation at the cyclopentane stage using methyl iodide.

  • Step 2: Optimize chloro-substitution using phosphorus oxychloride (POCl₃) under reflux.

Reactivity and Functionalization

The dichloro-pyrimidine core is highly electrophilic, enabling nucleophilic aromatic substitution (SNAr) at positions 2 and 4.

Substituent Effects

  • Chlorine Atoms: Act as leaving groups, facilitating reactions with amines, alkoxides, or thiols.

  • Methyl Groups: Electron-donating effects stabilize the ring but may hinder steric access to reactive sites.

Catalytic Applications

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) could functionalize the pyrimidine ring, enabling diversification into pharmacophores or materials science intermediates.

Industrial and Environmental Considerations

Environmental Persistence

Chlorinated pyrimidines may exhibit moderate environmental persistence. Computational models predict a half-life >60 days in aqueous systems, necessitating careful waste management .

Regulatory Status

No specific regulations govern the 7,7-dimethyl variant, but analogous compounds are classified under GHS07 (Hazard Statement: H315-H319-H335) .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields.

  • Biological Screening: Evaluate the compound against cancer cell lines and angiogenic assays.

  • Computational Modeling: Predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles using QSAR models.

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